molecular formula C18H30N2O4S B2933813 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propoxybenzenesulfonamide CAS No. 953259-16-0

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propoxybenzenesulfonamide

Cat. No. B2933813
CAS RN: 953259-16-0
M. Wt: 370.51
InChI Key: NJPCIQFEENTXHW-UHFFFAOYSA-N
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Description

The compound “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propoxybenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . It also contains a methoxyethyl group and a propoxybenzene group. The presence of these groups could influence the compound’s physical and chemical properties, as well as its biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis of Bioactive Molecules

Piperidine derivatives are pivotal in the synthesis of bioactive molecules. They serve as key intermediates in the construction of complex pharmaceuticals due to their versatile chemical structure. The compound can be utilized to synthesize various bioactive molecules that may exhibit therapeutic properties, such as analgesic, antimalarial, or antiviral activities .

Development of Central Nervous System (CNS) Drugs

The structural motif of piperidine is common in drugs targeting the CNS. This compound could be explored for the development of new CNS drugs, potentially acting on neurological pathways to treat conditions like depression, schizophrenia, or Parkinson’s disease .

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Piperidine derivatives have been identified as potent inhibitors of ALK, which is a target for treating certain types of non-small cell lung cancer (NSCLC). The compound could be investigated for its efficacy as an ALK inhibitor, contributing to the treatment of NSCLC .

Chemical Biology and Probe Development

In chemical biology, piperidine derivatives can be used to develop probes that help in understanding biological processes at the molecular level. This compound could be functionalized to act as a probe, aiding in the study of enzyme-substrate interactions or cellular signaling pathways.

Each of these applications represents a unique field of research where N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propoxybenzenesulfonamide could have significant scientific impact. The versatility of piperidine derivatives in drug design and their presence in numerous pharmaceutical classes underscore the potential of this compound in advancing scientific research and therapeutic development .

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides act as inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This makes them effective as antibiotics .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide an accurate safety profile .

Future Directions

The study of new sulfonamide derivatives is an active area of research, particularly in the search for new antibiotics and other pharmaceuticals. This compound, with its complex structure and functional groups, could be of interest in these areas .

properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4S/c1-3-13-24-17-4-6-18(7-5-17)25(21,22)19-15-16-8-10-20(11-9-16)12-14-23-2/h4-7,16,19H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPCIQFEENTXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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